The synthesis of (2S,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol involves a regioselective oxirane ring-opening reaction. [, ] The starting material, a trisubstituted oxirane (specifically, (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2 - [(1H-1,2,4-triazole -1-yl) methyl] oxirane), undergoes ring opening when treated with lithium cyanide (LiCN). [, ] LiCN is generated in situ from the reaction of acetone cyanohydrin and lithium hydride (LiH). [] The reaction is carried out in the presence of an alkali metal hydroxide or an alkaline earth metal (such as lithium, sodium, calcium, or strontium), or their hydrates. [] This process yields the desired (2S,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol or its acid addition salt. [] This synthetic route is advantageous due its ability to achieve high yields under mild conditions without requiring a large excess of 4-methylenepiperidine. []
The primary chemical reaction involving (2S,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol is the regioselective oxirane ring opening with LiCN. [] This reaction proceeds smoothly under mild conditions, leading to the formation of the target compound in good yield. []
(2S,3R)-2-(2,4-Difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol is a crucial intermediate in the large-scale synthesis of a new antifungal agent. [] Its efficient synthesis enables the production of this antifungal agent for research and potentially therapeutic applications. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2